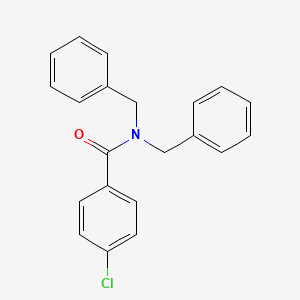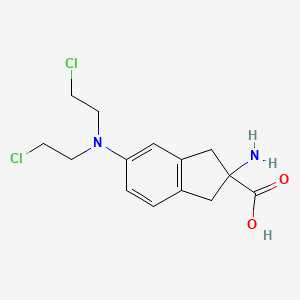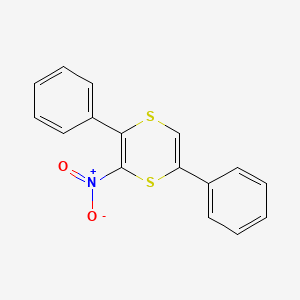
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide is a chemical compound known for its unique structure and properties It belongs to the class of dithiin derivatives, which are characterized by a six-membered ring containing two sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-diphenyl-1,4-dithiin with hydroxylamine-O-sulfonic acid in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency.
化学反応の分析
Types of Reactions
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, affecting their function. It may also participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but its ability to modulate biological activity makes it a compound of interest.
類似化合物との比較
Similar Compounds
- 3-Nitro-2,5-diphenyl-1,4-dithiin
- 5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl(hydroxy)azane oxide
Uniqueness
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide is unique due to its specific substitution pattern and the presence of both hydroxyl and azane oxide functional groups. This combination imparts distinct chemical and biological properties, differentiating it from other dithiin derivatives.
特性
CAS番号 |
6317-72-2 |
|---|---|
分子式 |
C16H11NO2S2 |
分子量 |
313.4 g/mol |
IUPAC名 |
3-nitro-2,5-diphenyl-1,4-dithiine |
InChI |
InChI=1S/C16H11NO2S2/c18-17(19)16-15(13-9-5-2-6-10-13)20-11-14(21-16)12-7-3-1-4-8-12/h1-11H |
InChIキー |
FFCLAVOZKABAOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


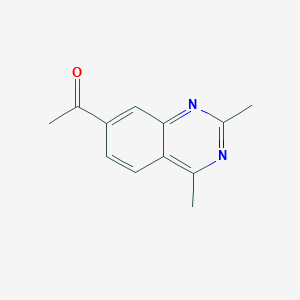



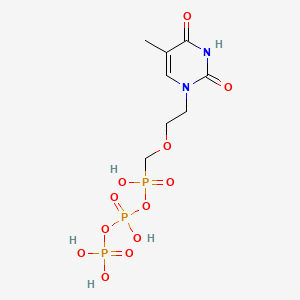

![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)


